Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and an acetate functional group attached to the spiro carbon. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate typically involves the cycloaddition of suitable precursors. One common method is the [2+1] cycloaddition reaction between a bicyclo[2.2.1]heptane derivative and a cyclopropane derivative under the influence of a catalyst such as boron trifluoride etherate (BF3·Et2O) . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the spirocyclic structure can influence the compound’s binding affinity and reactivity. The pathways involved may include nucleophilic attack on the acetate group and ring-opening reactions of the spirocyclic system.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-en-6-one
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-
Uniqueness
Spiro[bicyclo[221]heptane-7,1’-cyclopropan]-2’-yl acetate is unique due to its specific spirocyclic structure and the presence of an acetate functional group
Properties
CAS No. |
110030-33-6 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.247 |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,2/'-cyclopropane]-1/'-yl acetate |
InChI |
InChI=1S/C11H16O2/c1-7(12)13-10-6-11(10)8-2-3-9(11)5-4-8/h8-10H,2-6H2,1H3 |
InChI Key |
YLMCJUHCJQHJKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC12C3CCC2CC3 |
Synonyms |
Spiro[cyclopropane-1,7-norbornan]-2-ol, acetate (6CI) |
Origin of Product |
United States |
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